molecular formula C22H22N4O2 B2655904 1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900901-33-9

1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2655904
CAS RN: 900901-33-9
M. Wt: 374.444
InChI Key: WQEAUNMMVPQZLA-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines has been accomplished through various methods . For instance, a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the compound “this compound” would include these features, along with the specific substituents indicated by its name.


Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be diverse, depending on the specific substituents present in the molecule. For instance, pyrimidines have been involved in reactions such as oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of derivatives related to the mentioned compound is in antimicrobial activity. The synthesis of novel derivatives of similar compounds has shown promising results against strains of both Gram-positive and Gram-negative bacteria, including Proteus vulgaris and Pseudomonas aeruginosa. For example, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have exhibited more activity than reference drugs against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Antihypertensive Activity

Research has also been directed towards evaluating the antihypertensive properties of dihydropyrimidine derivatives. Various synthesized compounds in this category have demonstrated potential in showing new results regarding the structure-activity relationship, contrary to earlier reports, indicating a promising avenue for developing new antihypertensive agents (Rana, Kaur, & Kumar, 2004).

Anti-inflammatory and Analgesic Activities

Compounds related to 1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been synthesized and tested for their anti-inflammatory and analgesic properties. Some derivatives have shown significant activity in these areas, providing a foundation for further investigation into their potential as therapeutic agents. For instance, certain thiazolo[3,2-a]pyrimidine derivatives exerted moderate anti-inflammatory activity at specific dosages compared to standard drugs like indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Cytotoxic Activity

Furthermore, research into the cytotoxic activities of similar compounds has provided insights into their potential application in cancer therapy. Studies have indicated that certain derivatives exhibit cytotoxic activity against cancer cell lines, suggesting their utility in developing new anticancer agents. For example, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine have been evaluated for their cytotoxic activities, revealing promising results against colon 38 tumors in mice, with some compounds showing curative activity in this model (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Future research on pyrimidines could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-benzyl-N-butan-2-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-15(2)23-21(27)18-13-17-20(26(18)14-16-9-5-4-6-10-16)24-19-11-7-8-12-25(19)22(17)28/h4-13,15H,3,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEAUNMMVPQZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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